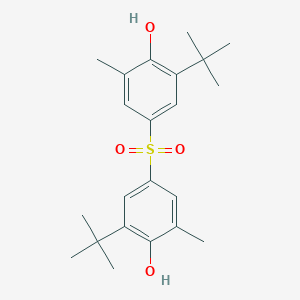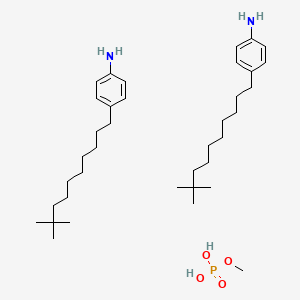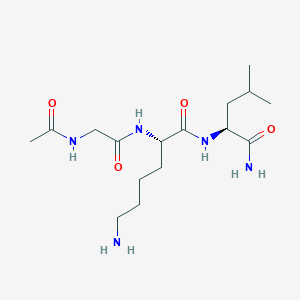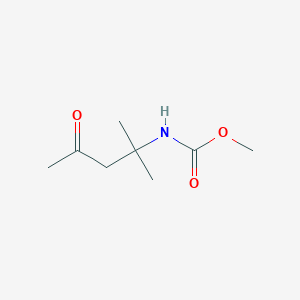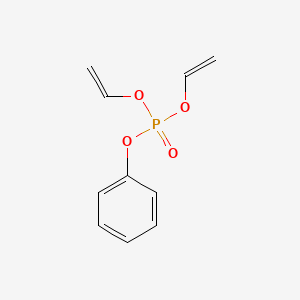
Diethenyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethenyl phenyl phosphate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphate group, which is further bonded to two ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethenyl phenyl phosphate typically involves the reaction of phenol with phosphorus oxychloride, followed by the addition of ethenyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Diethenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethenyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethenyl phenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical in regulating various biological functions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to diethenyl phenyl phosphate include:
- Diethyl phosphite
- Dimethyl phenyl phosphine
- Triphenyl phosphine
Uniqueness
This compound is unique due to its specific structure, which includes both ethenyl and phenyl groups attached to a phosphate moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
67360-52-5 |
|---|---|
Molecular Formula |
C10H11O4P |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
bis(ethenyl) phenyl phosphate |
InChI |
InChI=1S/C10H11O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h3-9H,1-2H2 |
InChI Key |
HVZZOPZLPHALDI-UHFFFAOYSA-N |
Canonical SMILES |
C=COP(=O)(OC=C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


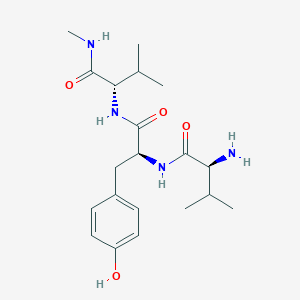

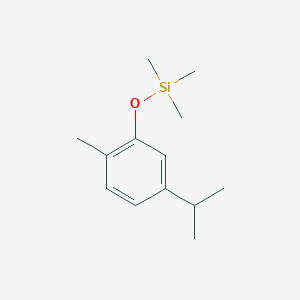
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
